Bismuth Subcitrate Potassium

Antimicrobial susceptibility H. pylori MIC

BSK is the only bismuth salt approved in FDA fixed-dose H. pylori eradication therapy (Pylera®). Substitution with bismuth subsalicylate introduces salicylic acid release and COX inhibition absent in BSK, compromising gastric mucosal studies. • pH-responsive solubility: >70 mg/mL (pH 7) vs. ~1 mg/mL (pH 3) for gastric-targeted colloidal precipitation. • H. pylori MIC: 1-8 μg/mL vs. 4-32 μg/mL for bismuth subsalicylate. • ≥98% purity, full analytical documentation, -20°C storage.

Molecular Formula C12H8BiK5O14
Molecular Weight 780.65 g/mol
CAS No. 880149-29-1
Cat. No. B1139287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth Subcitrate Potassium
CAS880149-29-1
SynonymsNA
Molecular FormulaC12H8BiK5O14
Molecular Weight780.65 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
InChIInChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6
InChIKeyYDDTTXDPCSCLKY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Subcitrate Potassium Procurement Guide


Bismuth Subcitrate Potassium (BSK, CAS 880149-29-1) is a complex bismuth salt of citric acid, characterized as a water-soluble colloid-forming compound [1]. It is a key active pharmaceutical ingredient (API) in the FDA-approved fixed-dose combination product Pylera®, where it is combined with metronidazole and tetracycline for the eradication of Helicobacter pylori [1][2]. Its molecular formula is C12H10BiK5O14, with a molecular weight of 782.67 g/mol [1]. BSK exhibits pH-dependent solubility and colloidal behavior, distinguishing it from other bismuth salts .

Compound class
Colloid-forming bismuth complex for H. pylori research
Key property
pH-dependent solubility supports gastric precipitation studies
Research context
Quadruple therapy research in H. pylori eradication studies

Bismuth Subcitrate Potassium vs. Other Bismuth Salts


Interchangeability among bismuth salts is not scientifically justified due to fundamental differences in their physicochemical and pharmacological properties. Bismuth Subcitrate Potassium (BSK) and Bismuth Subsalicylate (BSS) exhibit distinct pH-dependent solubility profiles [1]. BSS undergoes hydrolysis to release salicylic acid, which introduces cyclooxygenase (COX) inhibitory activity that is absent in BSK [1]. This mechanism is theoretically detrimental to gastric mucosal healing, though clinical data remain limited [1]. Consequently, BSK is specifically approved in combination regimens for H. pylori eradication, while BSS is primarily indicated as an antidiarrheal and antacid [2]. Direct substitution can lead to altered drug release, compromised efficacy, and regulatory non-compliance.

Bismuth Subcitrate Potassium (BSK)
pH-dependent colloidal precipitation; no salicylate release
Approved in H. pylori eradication combination regimens
Bismuth Subsalicylate (BSS)
Hydrolysis releases salicylic acid (COX inhibition)
Primarily indicated as antidiarrheal/antacid; may introduce gastric mucosal healing endpoint mismatch
Similar bismuth salt does not mean interchangeable product. pH-solubility profile, COX-inhibitory activity, and regulatory context differ substantially.

Bismuth Subcitrate Potassium vs. Bismuth Subsalicylate


MIC of BSK and BSS Against H. pylori

In a head-to-head comparison against 30 clinical isolates of H. pylori, Bismuth Subcitrate Potassium (BSK) exhibited a 2-fold to 4-fold lower MIC range (1-8 μg/mL) compared to Bismuth Subsalicylate (BSS; 4-32 μg/mL). Median MIC values were 4 μg/mL for BSK versus 8 μg/mL for BSS [1]. This indicates superior in vitro potency of BSK.

MIC H. pylori
Head-to-head
BSK: 1–8 μg/mL (median 4) BSS: 4–32 μg/mL (median 8)
Reported lower MIC range supports antimicrobial susceptibility screening context
30 clinical isolates; agar dilution
Antimicrobial susceptibility H. pylori MIC

pH-Dependent Solubility: BSK vs. BSS

Bismuth Subcitrate Potassium (BSK) demonstrates a pronounced pH-dependent solubility. At pH 7 (neutral), BSK is highly soluble (>70 mg/mL), but its solubility decreases dramatically to approximately 1 mg/mL at pH 3 (gastric acid) . This is a critical property that governs its colloidal formation and gastric mucosal adhesion. In contrast, Bismuth Subsalicylate (BSS) is practically insoluble in water and its solubility is less sharply dependent on pH [1].

pH solubility
Cross-study
BSK: >70 mg/mL (pH 7), ~1 mg/mL (pH 3) BSS: practically insoluble across pH
Supports pH-dependent colloidal gelation research; >70-fold solubility change
In vitro, 25°C water
Solubility Formulation Bioavailability

Quadruple vs. Triple Therapy Eradication Rate

A randomized, phase 3 non-inferiority trial compared a BSK-containing quadruple therapy (OBMT: omeprazole + BSK/metronidazole/tetracycline) against standard triple therapy (OAC: omeprazole + amoxicillin + clarithromycin). In the per-protocol analysis, the eradication rate for the BSK-based quadruple therapy was 93.1% (95% CI: 89.3-95.8) compared to 69.7% (95% CI: 64.7-74.4) for triple therapy, demonstrating a 23.4% absolute increase in eradication [1]. A 2024 meta-analysis further confirmed that bismuth-containing regimens, including those with BSK, significantly improve eradication odds (Odds Ratio = 2.05, 95% CI 1.58-2.68) [2].

Eradication rate
Reported endpoint
BSK quadruple therapy: 93.1% (95% CI 89.3–95.8) Clarithromycin triple therapy: 69.7% (95% CI 64.7–74.4)
Reported endpoint response context in H. pylori eradication trial
Phase 3, n=440; OR 2.05 (meta-analysis)
H. pylori eradication Quadruple therapy Clinical trial

Pharmacopeial Purity: BSK vs. Bismuth Potassium Citrate

While no monograph for BSK exists in major pharmacopeias, its quality is controlled by proprietary manufacturer specifications or internal standards. The commonly cited related compound 'Bismuth Potassium Citrate' (often used as a reference standard) has a defined purity range per Chinese pharmacopeia (ChP) for its dried form: it should contain 35.0-38.5% Bismuth (Bi) and 38.0-47.0% Citric Acid (C3H8O7) [1]. BSK products are commercially available with a guaranteed purity of >99% . These assay-based specifications are critical for ensuring consistent stoichiometry and performance in complex formulations.

Purity specification
Class-level
BSK: >99% (HPLC)
Supplier specification; reference bismuth potassium citrate ChP: Bi 35–38.5%, citric acid 38–47%
No official monograph; verify vendor QC
Quality control Pharmacopeia Assay

Human Pharmacokinetics of BSK

Oral administration of Bismuth Subcitrate Potassium (BSK) results in minimal systemic absorption, with plasma protein binding exceeding 90% for the absorbed fraction [1]. The elimination half-life of bismuth is notably long, approximately 5 days in blood and up to 20.7 days in plasma, indicating tissue accumulation and slow clearance [1][2]. Peak plasma concentrations after a single dose are low, ranging from 5.5-57.5 μg/L (mean 24.7 μg/L) [2]. This contrasts with Bismuth Subsalicylate (BSS), from which salicylate is well-absorbed (peak plasma concentrations of 20-60 μg/mL) and has a much shorter half-life of 2-4 hours [3].

Human PK
Cross-study
BSK: Cmax Bi 5.5–57.5 μg/L; t½ plasma 20.7 d BSS: Cmax salicylate 20–60 mg/L; t½ 2–4 h
Reported low systemic bismuth exposure; ~1000-fold lower Cmax, >100-fold longer half-life
Healthy volunteers; single/multiple doses
Pharmacokinetics Bioavailability ADME

Synthesis Stoichiometry for BSK

The synthesis of Bismuth Subcitrate Potassium (BSK) with a consistent and reproducible colloidal nature is highly dependent on precise reaction stoichiometry. The molar ratio of potassium hydroxide (KOH) to bismuth citrate (Bi(C6H5O7)3) must be tightly controlled, ideally between 1.0 and 1.5 [1]. Deviations from this ratio result in products with different bismuth-citrate complexes and varying solubility and colloidal properties [2]. This contrasts with simpler bismuth salts like bismuth subnitrate or subcarbonate, which are produced via direct precipitation and lack the controlled polymeric structure of BSK.

Synthesis control
Class-level
KOH:bismuth citrate molar ratio 1.0–1.5 needed for reproducible colloidal BSK
Stoichiometry governs batch-to-batch colloidal consistency
Aqueous reaction, spray drying; contrasted with simple precipitation salts
Synthesis Stoichiometry Process chemistry

Bismuth Subcitrate Potassium Application Scenarios


Reference Standard for H. pylori Susceptibility Testing

Bismuth Subcitrate Potassium (BSK) should be used as a reference compound in antimicrobial susceptibility assays for Helicobacter pylori. Its well-characterized MIC range of 1-8 μg/mL against clinical isolates makes it an ideal positive control for in vitro studies evaluating new anti-H. pylori agents or combination therapies . The direct comparative data against BSS (MIC 4-32 μg/mL) provides a robust benchmark for potency .

pH-Responsive Gastroretentive Drug Delivery

BSK is uniquely suited for designing pH-responsive, mucoadhesive drug delivery systems. Its solubility profile (>70 mg/mL at pH 7, ~1 mg/mL at pH 3) allows for initial dissolution in the oral cavity or esophagus, followed by rapid precipitation and gel formation upon contact with gastric acid . This property can be exploited to create novel formulations that target drug release to specific regions of the upper GI tract.

API for Quadruple H. pylori Eradication

As the bismuth component in FDA-approved fixed-dose combinations (e.g., Pylera®), BSK is the API of choice for developing generic versions of bismuth-based quadruple therapy for H. pylori eradication . The compelling clinical evidence of a 93.1% eradication rate in a phase 3 trial [1] provides a strong therapeutic rationale for its use over other bismuth salts in this specific indication.

Colloidal Bismuth Mechanisms for Mucosal Protection

BSK serves as a critical research tool for studying the molecular mechanisms of gastric mucosal protection. Its ability to form a colloidal precipitate at low pH is central to its mode of action . Researchers can use BSK to investigate its effects on prostaglandin synthesis, mucus and bicarbonate secretion, and its direct binding to and inhibition of H. pylori virulence factors, leveraging its known purity and chemical composition [1].

Application
Selection Property
Validation Focus
H. pylori susceptibility assay reference
Reported MIC benchmark
MIC endpoint comparison vs. BSS
pH-responsive gastroretentive delivery research
pH-dependent solubility
Precipitation and gelation behavior at gastric pH
H. pylori eradication study research (quadruple therapy)
Reported endpoint response context
Eradication endpoint in clinical trial models
Gastric mucosal protection research
Colloidal precipitation at low pH
Mucosal adhesion and protection endpoints

Technical Documentation Hub

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27 linked technical documents
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